2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Description
This compound is an acetohydrazide derivative featuring a benzyl-substituted piperazine ring linked to a hydrazone moiety with a 5-methylthiophene substituent. Its molecular formula is C₁₉H₂₃N₄OS, with an average mass of 362.48 g/mol and a ChemSpider ID of 315182-69-5 . The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions. Piperazine derivatives are known for modulating neurotransmitter receptors (e.g., serotonin, dopamine), while thiophene rings enhance lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) or antimicrobial applications .
Properties
Molecular Formula |
C19H24N4OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4OS/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
IFEVAPPPBQOISG-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Hydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 5-methyl-2-thiophenecarboxaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thienyl and benzyl groups.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the benzyl or thienyl groups.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Material Science: This compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Phenolic Groups: The 2-hydroxy-3-methoxyphenyl variant () may exhibit antioxidant activity due to its hydroxyl group, unlike the thienyl group in the target compound .
- Indole Derivatives : MMINA () demonstrates how electron-withdrawing groups (e.g., nitro) on the hydrazone moiety enhance chemoprotective effects, though its indole core differs from the target’s piperazine-thiophene structure .
Table 2: Enzymatic and Pharmacological Profiles
Key Findings :
- The anti-inflammatory hydrazones in , such as (E)-N’-(4-chlorobenzylidene)acetohydrazide , suppress TNF-α production by >55%, indicating that electron-deficient aromatic groups (e.g., chloro, nitro) enhance cytokine modulation . This aligns with the target compound’s thiophene group, which may similarly influence inflammatory pathways.
- MMINA’s in vivo efficacy against cisplatin-induced organ damage highlights the role of hydrazone derivatives in redox modulation, though its indole core differs from the target’s piperazine scaffold .
Molecular Docking and Structure-Activity Relationships (SAR)
- Piperazine Role : The benzylpiperazine moiety may interact with hydrophobic pockets in enzymes (e.g., α-glucosidase) or neurotransmitter receptors, as seen in related CNS-targeting agents .
- Thiophene vs. Phenyl : The 5-methylthiophene group’s sulfur atom could form hydrogen bonds or π-π stacking with aromatic residues in target proteins, distinct from the oxygen-mediated interactions of methoxyphenyl analogs .
- Hydrazone Configuration : The (E)-isomer’s planar geometry optimizes binding to enzymatic active sites, as demonstrated in docking studies of MMINA with cisplatin-induced oxidative stress regulators .
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide (C19H24N4OS) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antinociceptive, and other pharmacological effects, based on diverse scientific studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H24N4OS
- Molecular Weight : 360.48 g/mol
- Chemical Structure :
Chemical Structure
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds, providing insights into the potential effectiveness of this compound.
- Mechanism of Action : Compounds with similar structures often act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Activity against Pathogens : In vitro studies have shown that derivatives of piperazine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15.62 | |
| Compound B | E. coli | 40-70 | |
| This compound | TBD | TBD | TBD |
2. Antinociceptive Activity
The analgesic properties of similar compounds have been documented, suggesting possible antinociceptive effects for this compound.
- Experimental Models : Studies employing the acetic acid-induced writhing test and the hot plate test in mice have demonstrated significant pain relief effects for related piperazine derivatives at doses ranging from 50 to 100 mg/kg .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several hydrazone derivatives and evaluated their antimicrobial activity. The results indicated that compounds with structural similarities to our target compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 70 µg/mL .
Case Study 2: Analgesic Properties
In a controlled study assessing the analgesic effects of piperazine derivatives, the compound exhibited significant antinociceptive properties in animal models. The study concluded that modifications in the piperazine ring could enhance analgesic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
